Octakis(phenylselanyl)naphthalene
Description
Octakis(phenylselanyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring eight phenylselanyl (-SePh) groups symmetrically substituted on a naphthalene core. This compound has garnered attention for its unique electronic and structural properties, particularly its extended aromatic character. Synthetically, it is prepared via reactions involving arylselanyl groups and naphthalene precursors, as demonstrated in studies focused on generating dicationic species with σ-aromaticity . Key characteristics include:
- Structural Features: The octasubstitution pattern imposes steric and electronic effects, altering the naphthalene core’s planarity and conjugation.
- Aromaticity: The dicationic form exhibits extended σ-aromaticity, a rare trait distinct from conventional π-aromatic systems like benzene or anthracene .
- Applications: Potential uses in materials science, such as conductive polymers or catalysts, due to its redox-active selenium substituents and aromatic stability.
Properties
CAS No. |
144096-04-8 |
|---|---|
Molecular Formula |
C58H40Se8 |
Molecular Weight |
1368.7 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octakis(phenylselanyl)naphthalene |
InChI |
InChI=1S/C58H40Se8/c1-9-25-41(26-10-1)59-51-49-50(53(61-43-29-13-3-14-30-43)56(64-46-35-19-6-20-36-46)55(51)63-45-33-17-5-18-34-45)54(62-44-31-15-4-16-32-44)58(66-48-39-23-8-24-40-48)57(65-47-37-21-7-22-38-47)52(49)60-42-27-11-2-12-28-42/h1-40H |
InChI Key |
CSQQROKFKANZLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=C(C(=C(C3=C2C(=C(C(=C3[Se]C4=CC=CC=C4)[Se]C5=CC=CC=C5)[Se]C6=CC=CC=C6)[Se]C7=CC=CC=C7)[Se]C8=CC=CC=C8)[Se]C9=CC=CC=C9)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Substrate Preparation : Octafluoronaphthalene serves as the electrophilic core due to its eight reactive fluorine atoms.
- Selenol Source : Sodium phenylselenolate (NaSePh) is generated in situ by reducing diphenyl diselenide (Ph₂Se₂) with sodium borohydride (NaBH₄) in anhydrous tetrahydrofuran (THF).
- Solvent System : The reaction is conducted in 1,3-dimethylimidazolidin-2-one (DMI), a polar aprotic solvent that facilitates nucleophilic substitution at elevated temperatures (80–120°C).
- Stoichiometry : An 8:1 molar ratio of NaSePh to octafluoronaphthalene ensures complete substitution of all fluorine atoms.
Example Protocol
- Step 1 : Ph₂Se₂ (8 mmol) is reduced with NaBH₄ (16 mmol) in THF under nitrogen to form NaSePh.
- Step 2 : Octafluoronaphthalene (1 mmol) is added to the NaSePh solution in DMI.
- Step 3 : The mixture is heated at 100°C for 24–48 hours, followed by quenching with ice water.
- Step 4 : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) to yield this compound as a crystalline solid.
Key Data
| Parameter | Value |
|---|---|
| Yield | 72–89% |
| Reaction Time | 24–48 hours |
| Purification Method | Column chromatography |
Alternative Methods for Partial Substitution
While full substitution is ideal, partial selenylation methods provide intermediates for further functionalization.
Stepwise Selenylation
Selective substitution can be achieved using controlled stoichiometry or protective groups:
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable the introduction of phenylselanyl groups to pre-functionalized naphthalenes:
- Buchwald-Hartwig Amination Analog : Substituting amines with selenols in the presence of Pd(OAc)₂ and XPhos ligands.
- Ullmann-Type Coupling : Copper-mediated coupling of aryl halides with PhSeH under basic conditions.
Limitations : These methods often require pre-functionalized naphthalene precursors (e.g., brominated or iodinated derivatives), increasing synthetic complexity.
Optimization Challenges and Solutions
Byproduct Formation
Solvent Optimization
- DMI vs. DMF : DMI outperforms dimethylformamide (DMF) due to higher thermal stability and better solubility of intermediates.
Analytical Characterization
Spectroscopic Data
Crystallographic Data
X-ray diffraction reveals a planar naphthalene core with all eight phenylselanyl groups in equatorial positions. The Se–C bond length averages 1.90 Å, consistent with single-bond character.
Chemical Reactions Analysis
Octakis(phenylselanyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the phenylselanyl groups can be replaced by other substituents.
Oxidation and Reduction: The phenylselanyl groups can undergo oxidation and reduction reactions, leading to the formation of different selenium-containing products.
Addition Reactions: The naphthalene core can participate in addition reactions, particularly with electrophiles, due to its aromatic nature.
Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that selenium-containing compounds can exhibit anticancer activity. Octakis(phenylselanyl)naphthalene, due to its selenium content, may possess similar properties. Studies have shown that organoselenium compounds can induce apoptosis in cancer cells and enhance the efficacy of certain chemotherapeutic agents. For instance, derivatives of phenylselanyl compounds have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting tumor growth .
Antioxidant Activity
Selenium is known for its antioxidant properties, which can help mitigate oxidative stress in biological systems. Compounds like this compound could potentially be used in formulations aimed at reducing oxidative damage associated with aging and various diseases . The mechanism often involves the modulation of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses.
Materials Science
Semiconducting Properties
The unique electronic properties of this compound make it a candidate for use in organic semiconductors. Its ability to form stable thin films can be exploited in organic photovoltaic devices and field-effect transistors. Research has demonstrated that incorporating selenium into organic materials can improve charge transport characteristics, which is crucial for the efficiency of electronic devices .
Photonic Applications
The compound's photophysical properties suggest potential applications in photonics, particularly in light-emitting devices and sensors. The ability to tune the optical properties by modifying the phenyl groups allows for the design of materials with specific light absorption and emission characteristics, making it suitable for applications such as organic light-emitting diodes (OLEDs) and photodetectors .
Environmental Applications
Pollutant Remediation
Organoselenium compounds have been investigated for their roles in bioremediation processes. This compound could potentially be used to remediate selenium-contaminated environments due to its ability to bind heavy metals and facilitate their removal from soil and water systems. The compound’s stability under various environmental conditions enhances its applicability in long-term remediation strategies .
Toxicological Studies
Understanding the toxicological profile of this compound is essential for assessing its environmental safety. Research into the degradation pathways of selenium compounds in natural systems can provide insights into their ecological impacts and help develop guidelines for safe usage .
Case Studies and Research Findings
Mechanism of Action
The exact mechanism of action for Octakis(phenylselanyl)naphthalene is not well-documented. selenium-containing compounds generally exert their effects through interactions with biological molecules, potentially involving redox reactions and the formation of selenoenzymes.
Comparison with Similar Compounds
Structural Differences :
Physical Properties :
Synthesis: OPzN is synthesized via nucleophilic substitution between pyrazole and octafluoronaphthalene, yielding 80% efficiency . In contrast, phenylselanyl derivatives require selenolation reactions under controlled conditions .
Octasubstituted Phthalocyanines
Structural Differences :
Spectroscopic Data :
| Technique | This compound | Octakis(dodecyl)phthalocyanine |
|---|---|---|
| UV-Vis Absorption | Not reported | Q-band ~670 nm (π-π* transition) |
| Fluorescence | σ-Aromatic emission (hypothesized) | Strong near-infrared emission |
Applications : Phthalocyanines excel in photodynamic therapy and organic electronics, while selanyl-naphthalenes are explored for redox-mediated applications .
Octasilsesquioxanes (POSS Derivatives)
Structural Differences :
Thermal Properties :
| Property | This compound | Octakis(n-octyl)POSS (POSS8) |
|---|---|---|
| Thermal Decomposition | Not reported | >300°C (stable up to 400°C) |
| NMR Shifts (29Si) | N/A | δ = -108.67 ppm (SiOSi) |
Functionality: POSS derivatives are used as nanocomposite fillers, whereas selanyl-naphthalenes focus on electronic applications .
Unsubstituted PAHs (Anthracene, Tetracene)
Aromaticity :
Electronic Properties :
| Property | This compound | Tetracene |
|---|---|---|
| Bandgap | Likely reduced due to substituents | ~1.8 eV |
| Conductivity | Potential semiconductor | Organic semiconductor |
Data Tables
Table 1: Comparative Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
